molecular formula C7H12N4O2S B254538 propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No. B254538
M. Wt: 216.26 g/mol
InChI Key: LBPVJYRVEROJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, also known as PTSA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in microorganisms. propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.
Biochemical and physiological effects:
propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has been shown to have low toxicity and is generally considered safe for use in lab experiments. However, it is important to note that propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can cause skin irritation and should be handled with care. In addition, propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has been shown to have a moderate impact on the environment, and its use should be carefully regulated.

Advantages and Limitations for Lab Experiments

One advantage of using propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate in lab experiments is its relatively simple synthesis method. In addition, propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has been shown to exhibit potent antifungal and antibacterial properties, making it a valuable tool for studying the mechanisms of microbial growth and metabolism. However, one limitation of using propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. One area of interest is the development of new drugs based on propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate's antifungal and antibacterial properties. In addition, propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate's potential applications in agriculture and material science warrant further investigation. Finally, the environmental impact of propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate should be studied in more detail to ensure its safe use in various applications.
Conclusion:
In conclusion, propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its simple synthesis method, potent antifungal and antibacterial properties, and low toxicity make it a valuable tool for studying microbial growth and metabolism. Further research is needed to fully understand propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate's mechanism of action and potential applications in medicine, agriculture, and material science.

Synthesis Methods

Propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be synthesized through a simple reaction between propyl 2-bromoacetate and 5-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction yields propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate as a white crystalline solid with a melting point of around 130-132°C.

Scientific Research Applications

Propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. In agriculture, propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has been studied for its ability to enhance plant growth and improve crop yield. In material science, propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has been used as a precursor for the synthesis of various metal sulfide nanoparticles.

properties

IUPAC Name

propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-2-3-13-5(12)4-14-7-9-6(8)10-11-7/h2-4H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPVJYRVEROJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CSC1=NNC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214852
Record name Propyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

CAS RN

496033-63-7
Record name Propyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496033-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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